Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside
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Overview
Description
Synthesis Analysis
Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside, and related compounds, are often synthesized through glycosylation reactions involving activated sugar derivatives. For instance, the condensation of methyl 2,3-di-O-benzyl-4-deoxy-4-fluoro-β-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, followed by deblocking, has been used to synthesize specifically fluorinated methyl β-glycosides of (1→6)-β-D-galactooligosaccharides, showcasing the complex synthetic pathways used to generate such compounds (Kováč & Glaudemans, 1984).
Molecular Structure Analysis
The molecular structure of benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside derivatives is often elucidated using techniques like NMR spectroscopy. For example, studies have determined the structure of compounds involved in the synthesis of glycosides through C NMR spectroscopy, confirming the configurations and conformations of the sugar moieties involved (Kováč & Glaudemans, 1984).
Chemical Reactions and Properties
The chemical properties of benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside derivatives are characterized by their reactivity in glycosylation reactions, and their transformations through various chemical reactions. This includes reactions for the synthesis of complex oligosaccharides and modifications of sugar moieties to introduce different functional groups, which are crucial for further synthetic applications (Kováč & Glaudemans, 1984).
Physical Properties Analysis
While specific studies on the physical properties of benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside itself were not highlighted, the physical properties of similar glycosides are typically investigated through crystalline structure analysis and determination of melting points, solubility, and other physicochemical parameters. These properties are essential for understanding the behavior of these compounds in various solvents and conditions, impacting their use in further chemical syntheses and applications (Gururaja et al., 1998).
Scientific Research Applications
Synthetic Mucin Fragments
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has been utilized in the synthesis of mucin fragments. For example, Thomas et al. (1988) reported the synthesis of various mucin fragments, involving the treatment of benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with specific reagents and processes to yield complex glycosidic structures. These synthetic mucin fragments are significant for studying carbohydrate-protein interactions and mucin structure-function relationships (Thomas, Abbas, & Matta, 1988).
Oligosaccharide Synthesis
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside serves as a critical intermediate in the synthesis of oligosaccharides. Nashed and Anderson (1983) demonstrated the preparation of glycosides with benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, contributing to the formation of complex carbohydrates. This research is vital for understanding carbohydrate chemistry and its application in biological systems (Nashed & Anderson, 1983).
Chemical Synthesis of Antigenic Determinants
In the field of immunology, benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is instrumental in the chemical synthesis of antigenic determinants. Catelani et al. (1986) conducted a study where this compound was used to synthesize the human Cad-antigenic determinant, which is important for understanding immune responses and developing immunological assays (Catelani, Marra, Paquet, & Sinaÿ, 1986).
Carbohydrate Chemistry and Glycosidic Linkages
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is also used in studies focusing on selective cleavage of glycosidic linkages. For instance, Dmitrieve et al. (1973) explored its role in developing standard procedures for cleaving glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues, which is crucial for advancing carbohydrate chemistry and understanding polysaccharide structures (Dmitrieve, Knirel, & Kochetkov, 1973).
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAXQWRKKWROR-LBELIVKGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside |
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